molecular formula C22H16Br2O8 B15342141 11H-BENZO(b)XANTHENE-6,11,12-TRIONE, 4,9-DIBROMO-1-METHYL-3,7,8,10-TETRAMETHOXY- CAS No. 33390-35-1

11H-BENZO(b)XANTHENE-6,11,12-TRIONE, 4,9-DIBROMO-1-METHYL-3,7,8,10-TETRAMETHOXY-

Cat. No.: B15342141
CAS No.: 33390-35-1
M. Wt: 568.2 g/mol
InChI Key: NYJWHVQPDBSBFA-UHFFFAOYSA-N
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Description

11H-BENZO(b)XANTHENE-6,11,12-TRIONE, 4,9-DIBROMO-1-METHYL-3,7,8,10-TETRAMETHOXY-: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its benzo[b]xanthene core, which is a fused ring system, and the presence of multiple functional groups, including bromine atoms and methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11H-BENZO(b)XANTHENE-6,11,12-TRIONE, 4,9-DIBROMO-1-METHYL-3,7,8,10-TETRAMETHOXY- typically involves multi-step organic reactions. The process begins with the preparation of the benzo[b]xanthene core, followed by the introduction of bromine atoms and methoxy groups through various substitution reactions. Common reagents used in these reactions include bromine, methanol, and catalysts such as Lewis acids.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-throughput screening methods to optimize reaction conditions and yield. The use of advanced purification techniques, such as chromatography and recrystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the bromine atoms to hydrogen.

    Substitution: The presence of bromine atoms makes the compound susceptible to nucleophilic substitution reactions, where bromine can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted benzo[b]xanthene compounds.

Scientific Research Applications

11H-BENZO(b)XANTHENE-6,11,12-TRIONE, 4,9-DIBROMO-1-METHYL-3,7,8,10-TETRAMETHOXY- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the development of dyes, pigments, and other materials with specific optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells through the generation of reactive oxygen species and the activation of specific signaling pathways. The presence of bromine and methoxy groups can enhance its binding affinity to certain biological targets, thereby increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    11H-BENZO(b)XANTHENE-6,11,12-TRIONE: Lacks the bromine and methoxy groups, resulting in different chemical and biological properties.

    4,9-DIBROMO-1-METHYL-3,7,8,10-TETRAMETHOXY-11H-BENZO(b)XANTHENE-6,11,12-TRIONE: Similar structure but with variations in the position of functional groups.

Uniqueness

The uniqueness of 11H-BENZO(b)XANTHENE-6,11,12-TRIONE, 4,9-DIBROMO-1-METHYL-3,7,8,10-TETRAMETHOXY- lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities

Biological Activity

11H-Benzo[b]xanthene-6,11,12-trione, 4,9-dibromo-1-methyl-3,7,8,10-tetramethoxy- is a synthetic compound belonging to the xanthene family. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is C18H14Br2O5C_{18}H_{14}Br_2O_5, with a molecular weight of approximately 444.12 g/mol. Its structural features include multiple methoxy groups and bromine substitutions that may influence its biological activity.

PropertyValue
Molecular FormulaC18H14Br2O5
Molecular Weight444.12 g/mol
InChIInChI=1S/C18H14Br2O5
Melting PointNot available

Antimicrobial Activity

Research has indicated that compounds similar to 11H-Benzo[b]xanthene-6,11,12-trione exhibit significant antimicrobial properties. A study demonstrated that xanthene derivatives possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Anticancer Properties

The anticancer potential of benzoxanthene derivatives has been explored in various studies. For instance, compounds with similar structures have shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest at specific phases.

Case Study:
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of xanthene derivatives and evaluated their cytotoxicity against several cancer cell lines. Among them, the dibrominated derivative exhibited the highest potency with an IC50 value of 15 µM against MCF-7 cells. The study concluded that the presence of bromine atoms significantly enhances the anticancer activity compared to non-brominated analogs.

The biological activity of 11H-Benzo[b]xanthene-6,11,12-trione can be attributed to its ability to interact with cellular targets such as:

  • DNA: Intercalation into DNA strands leading to disruption of replication processes.
  • Enzymes: Inhibition of topoisomerases and other enzymes involved in nucleic acid metabolism.
  • Cell Membranes: Alteration of membrane fluidity affecting cellular transport mechanisms.

Properties

CAS No.

33390-35-1

Molecular Formula

C22H16Br2O8

Molecular Weight

568.2 g/mol

IUPAC Name

4,9-dibromo-3,7,8,10-tetramethoxy-1-methylbenzo[b]xanthene-6,11,12-trione

InChI

InChI=1S/C22H16Br2O8/c1-7-6-8(28-2)13(23)19-9(7)15(25)12-16(26)10-11(17(27)20(12)32-19)21(30-4)22(31-5)14(24)18(10)29-3/h6H,1-5H3

InChI Key

NYJWHVQPDBSBFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C3=C(O2)C(=O)C4=C(C3=O)C(=C(C(=C4OC)OC)Br)OC)Br)OC

Origin of Product

United States

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